REACTION_CXSMILES
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[C:1]1([C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][O:3]1)=[O:2].[Br:11]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[CH:7]1[CH:6]=[C:5]2[CH:4]([Br:11])[O:3][C:1](=[O:2])[C:10]2=[CH:9][CH:8]=1
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Name
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|
Quantity
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1.34 g
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Type
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reactant
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Smiles
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C1(=O)OCC2=CC=CC=C12
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Name
|
|
Quantity
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1.78 g
|
Type
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reactant
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Smiles
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BrN1C(CCC1=O)=O
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Name
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Quantity
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100 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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is irradiated with an ultraviolet lamp for 30 minutes
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Duration
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30 min
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Type
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CUSTOM
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Details
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a precipitation of succinimide
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Type
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TEMPERATURE
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Details
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The reaction mixture is cooled
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Type
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WASH
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Details
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washed with cold, dilute sodium bicarbonate and water
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Type
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CUSTOM
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Details
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Concentration of the carbon tetrachloride solution affords a solid, which
|
Type
|
CUSTOM
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Details
|
on recrystallization from ether-hexane
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Name
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|
Type
|
product
|
Smiles
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C1=CC=C2C(=C1)C(OC2=O)Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |